molecular formula C18H20N2O4S B5226232 3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide

3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B5226232
M. Wt: 360.4 g/mol
InChI Key: LUDMCNXLJUCRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole-based compounds are known for their diverse biological and pharmaceutical activities, making them significant in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide typically involves multicomponent reactions. These reactions are advantageous due to their high efficiency and operational simplicity. The starting materials usually include indole derivatives, which undergo various chemical transformations to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of nano-heterogeneous catalysts to enhance the reaction efficiency and selectivity. The process often includes steps such as nucleophilic addition, dehydration, and coupling reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1H-indole-3-carbaldehyde
  • 4-(2,3-dihydroindole-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
  • Imidazole derivatives

Uniqueness

What sets 3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-19(2)25(22,23)14-8-9-17(24-3)15(12-14)18(21)20-11-10-13-6-4-5-7-16(13)20/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDMCNXLJUCRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.